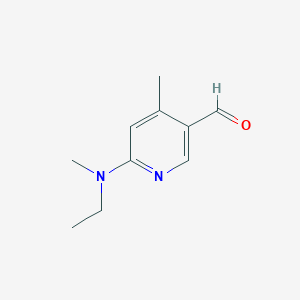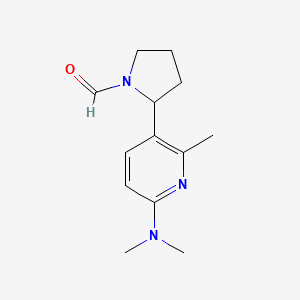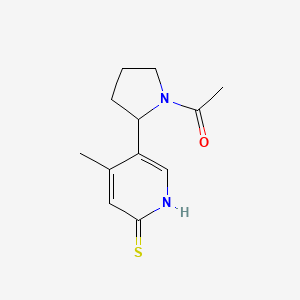
1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a pyrrolidine ring and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized by reacting 4-methylpyridine with appropriate reagents to introduce the mercapto group at the 6-position.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized separately, often starting from pyrrolidine itself or its derivatives.
Coupling Reaction: The pyridine and pyrrolidine rings are coupled together using a suitable linker, such as ethanone, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
化学反応の分析
Types of Reactions
1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyridine or pyrrolidine rings.
Substitution: Various substituents can be introduced at different positions on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group typically yields sulfoxides or sulfones.
科学的研究の応用
1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets.
作用機序
The mechanism of action of 1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The pyridine and pyrrolidine rings may interact with various receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-(4-methylsulfonyl)phenyl)ethanone: This compound has a similar pyridine ring but differs in the substituents and the presence of a phenyl ring.
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone: This compound has a methoxy group instead of a mercapto group.
Uniqueness
1-(2-(6-Mercapto-4-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both a mercapto group and a pyrrolidine ring, which confer specific chemical properties and potential biological activities.
特性
分子式 |
C12H16N2OS |
|---|---|
分子量 |
236.34 g/mol |
IUPAC名 |
1-[2-(4-methyl-6-sulfanylidene-1H-pyridin-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C12H16N2OS/c1-8-6-12(16)13-7-10(8)11-4-3-5-14(11)9(2)15/h6-7,11H,3-5H2,1-2H3,(H,13,16) |
InChIキー |
KEAIMMYMLOSKJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=S)NC=C1C2CCCN2C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


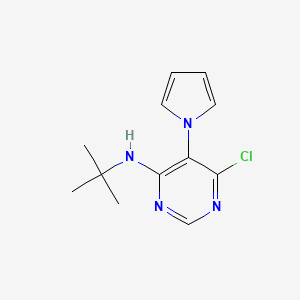
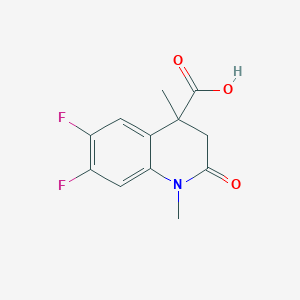

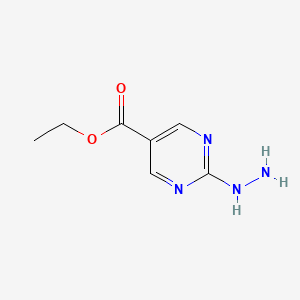
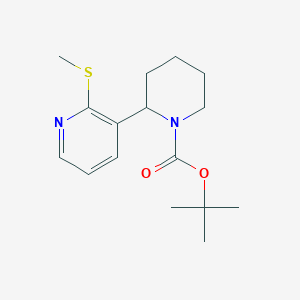
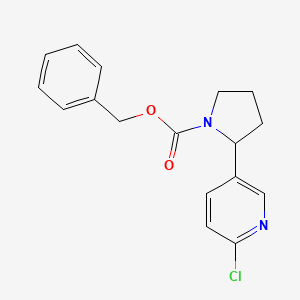


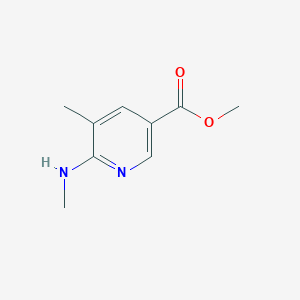
![2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone](/img/structure/B11802749.png)


